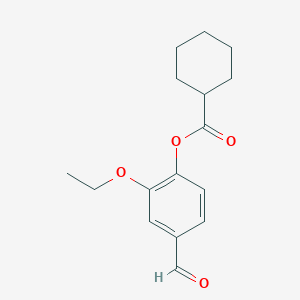

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is an organic compound with the molecular formula C16H20O4 It is characterized by the presence of an ethoxy group, a formyl group, and a cyclohexanecarboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for cyclohexanecarboxylate derivatives. While specific data for 2-ethoxy-4-formylphenyl cyclohexanecarboxylate are unavailable, analogous esters typically undergo:

-

Acid-Catalyzed Hydrolysis : Cleavage to yield cyclohexanecarboxylic acid and the corresponding phenol (2-ethoxy-4-formylphenol).

-

Base-Catalyzed Saponification : Formation of cyclohexanecarboxylate salts and phenolic derivatives.

Example Reaction Conditions for Analogues:

Oxidation of the Formyl Group

The aldehyde group (-CHO) at the 4-position is highly reactive. Predicted oxidation pathways include:

-

Conversion to Carboxylic Acid : Under strong oxidizing agents (e.g., KMnO₄, CrO₃).

-

Selective Oxidation : Using milder agents (e.g., Ag₂O) to preserve the ester functionality.

Theoretical Reactivity Comparison:

| Oxidizing Agent | Reaction Site | Expected Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | -CHO → -COOH | 2-Ethoxy-4-carboxyphenyl cyclohexanecarboxylate | Ester group may hydrolyze under prolonged conditions. |

| Ag₂O (aqueous) | -CHO → -COOH | Same as above | Higher selectivity for aldehyde. |

Nucleophilic Aromatic Substitution

The electron-withdrawing formyl group activates the aromatic ring for nucleophilic substitution at positions ortho/para to the -CHO group. Potential reactions:

-

Amination : With NH₃ or amines under high temperature/pressure.

-

Halogenation : Limited by steric hindrance from the ethoxy group.

Predicted Challenges:

-

Steric Effects : The ethoxy group at the 2-position may hinder substitution at the 3- or 5-positions.

-

Electronic Effects : The formyl group directs nucleophiles to the 5-position (meta to -CHO).

Ester Transposition

Transesterification with alcohols (R-OH) could yield new esters. For example:

-

Methanolysis :

2 Ethoxy 4 formylphenyl cyclohexanecarboxylate+CH3OH→Methyl cyclohexanecarboxylate+2 ethoxy 4 formylphenol

Photochemical Reactions

The conjugated aromatic-aldehyde system may undergo:

-

[2+2] Cycloaddition : Under UV light, forming dimeric products.

-

E/Z Isomerization : If α,β-unsaturated carbonyl systems are present.

Data Limitations and Research Gaps

-

No experimental studies specifically on this compound were identified.

-

Predictions are based on structural analogs (e.g., substituted phenyl esters, formyl-containing aromatics).

Recommended Experimental Pathways

-

Synthetic Validation : Confirm compound stability under acidic/basic conditions.

-

Oxidation Kinetics : Quantify reaction rates for aldehyde → carboxylic acid conversion.

-

Computational Modeling : Use DFT to predict regioselectivity in substitution reactions.

Wissenschaftliche Forschungsanwendungen

The search results do not contain information regarding the applications of “2-Ethoxy-4-formylphenyl cyclohexanecarboxylate.” However, the search results do provide information on the applications of the related compound "4-Formyl-2-methoxyphenyl cyclohexanecarboxylate".

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate has several scientific research applications:

Scientific Research Applications

- Chemistry It is used as a building block in organic synthesis for preparing more complex molecules.

- Biology It is investigated for its antioxidant and anti-inflammatory properties.

- Medicine It is a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

- Industry It is used in developing new materials with specific properties, such as polymers and coatings.

Biological Activities

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate is of interest in medicinal chemistry because of its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Derivatives of methoxyphenyl compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| Related Methoxyphenyl Derivative | Antifungal | C. albicans |

Anti-inflammatory Properties

The compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which can lead to reduced inflammation in various models.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Disruption: Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Cytokine Modulation: It may alter the expression levels of cytokines, reducing inflammatory responses.

Studies

- Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry synthesized derivatives of this compound and tested their antimicrobial efficacy against common pathogens. Certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents.

- Anti-inflammatory Effects: An investigation focused on the anti-inflammatory properties of the compound in vivo using a carrageenan-induced paw edema model in rats. Administration of the compound significantly reduced paw swelling compared to the control group, suggesting potent anti-inflammatory activity.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-4-formylphenyl cyclohexanecarboxylate

- 2-Ethoxy-4-hydroxyphenyl cyclohexanecarboxylate

- 2-Ethoxy-4-methylphenyl cyclohexanecarboxylate

Uniqueness

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is an organic compound with the molecular formula C16H20O4 and a molecular weight of approximately 276.33 g/mol. This compound features a unique structure characterized by an ethoxy group, a formyl group, and a cyclohexanecarboxylate moiety, which may contribute to its biological activity and potential applications in medicinal chemistry.

The compound can be synthesized through the esterification of 2-ethoxy-4-formylphenol with cyclohexanecarboxylic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally performed in organic solvents like dichloromethane under reflux conditions to ensure complete conversion.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various pharmacological activities, including:

- Anti-inflammatory : Investigations into its potential to reduce inflammation markers.

- Antimicrobial : Studies exploring its efficacy against various bacterial strains.

- Enzyme inhibition : Research focused on its role as a biochemical probe for studying enzyme activities.

Research Findings

Recent studies have highlighted the compound's potential therapeutic properties. For instance, it has been explored for use in treating conditions associated with inflammation and microbial infections. Specific case studies include:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro.

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents.

- Enzyme Interaction Studies : Research indicated that the compound could serve as a probe to study the kinetics of enzyme-catalyzed reactions, providing insights into metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxy-4-formylphenol | Contains a hydroxymethyl instead of a carboxylic acid | Exhibits different solubility properties |

| Ethyl 4-formylbenzoate | Lacks the cyclohexane moiety | More commonly used in flavoring applications |

| 3-Ethoxybenzaldehyde | Simple aromatic aldehyde without carboxylic acid | Primarily used in fragrance synthesis |

The distinct combination of functional groups in this compound may confer unique chemical reactivity and biological activity compared to these similar compounds .

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHYHHCVVUOCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.